molecular formula C9H10ClF2N B6607299 2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride CAS No. 2839143-18-7

2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride

Cat. No.: B6607299
CAS No.: 2839143-18-7
M. Wt: 205.63 g/mol
InChI Key: VXYUNMJKAFOAFQ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine backbone, with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride is unique due to its prop-2-en-1-amine backbone, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c1-6(5-12)8-3-2-7(10)4-9(8)11;/h2-4H,1,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUNMJKAFOAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)C1=C(C=C(C=C1)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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